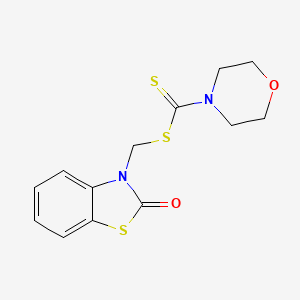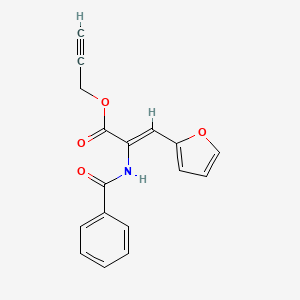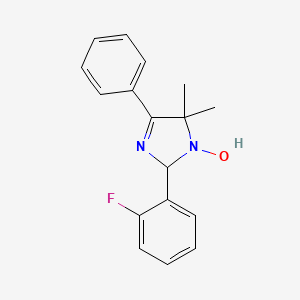![molecular formula C18H15N5OS B5232315 2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that could be beneficial in treating different diseases.
Applications De Recherche Scientifique
2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine has been found to have potential applications in the field of medicine. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
Mécanisme D'action
The mechanism of action of 2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inducing apoptosis in cancer cells. It has also been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been suggested that this compound may inhibit the aggregation of amyloid beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and physiological effects:
2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the aggregation of amyloid beta peptides. Additionally, this compound has been found to have antioxidant properties and has been shown to scavenge free radicals in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine in lab experiments is its potential for use in treating various diseases. This compound has been found to possess anti-cancer, anti-inflammatory, and anti-amyloidogenic properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine. One direction is to further investigate its potential for use in treating cancer. This compound has been found to inhibit the growth of cancer cells in vitro, and further studies could explore its effectiveness in animal models and clinical trials. Another direction is to investigate its potential for use in treating Alzheimer's disease. This compound has been found to inhibit the aggregation of amyloid beta peptides, and further studies could explore its effectiveness in animal models and clinical trials. Additionally, further studies could explore the mechanism of action of this compound and its potential for use in treating other diseases.
Méthodes De Synthèse
The synthesis of 2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine involves the reaction of 2-methoxy-3-nitropyrazine with 3-(1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl)aniline in the presence of a reducing agent such as iron powder. The resulting product is then purified using column chromatography to obtain the pure compound.
Propriétés
IUPAC Name |
2-[[3-[3-(3-methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-18-17(20-6-7-21-18)14-4-2-3-13(11-14)15-5-9-23(22-15)12-16-19-8-10-25-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFBSXLLHWLCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-[3-(3-Methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)

![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)

![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
